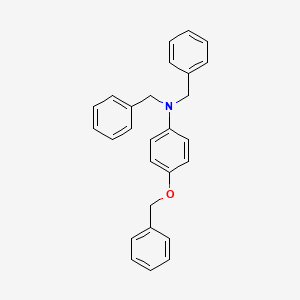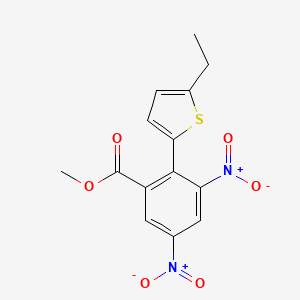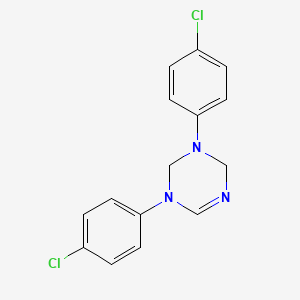![molecular formula C27H23BrClO5P B14512092 {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate CAS No. 62546-58-1](/img/structure/B14512092.png)
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a triphenylphosphanium moiety. The compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a bromoacetyl derivative. One common method is the reaction of triphenylphosphine with 4-(bromoacetyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding carboxylic acid.
Applications De Recherche Scientifique
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate involves its ability to participate in various chemical reactions. The bromoacetyl group is reactive and can undergo nucleophilic substitution, while the triphenylphosphanium moiety can stabilize reaction intermediates. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the bromoacetyl group.
Triphenylphosphine: A simpler compound that lacks the bromoacetyl and phenylmethyl groups.
Uniqueness
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its ability to participate in coupling reactions and form stable complexes with metal ions makes it valuable in various scientific applications.
Propriétés
Numéro CAS |
62546-58-1 |
|---|---|
Formule moléculaire |
C27H23BrClO5P |
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
[4-(2-bromoacetyl)phenyl]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H23BrOP.ClHO4/c28-20-27(29)23-18-16-22(17-19-23)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,20-21H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
MEBUPJXBVIVZHX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C(=O)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



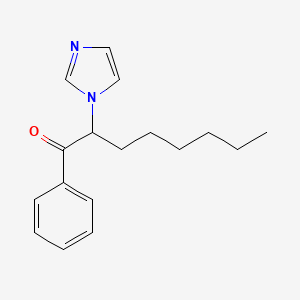
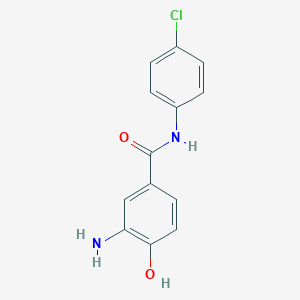
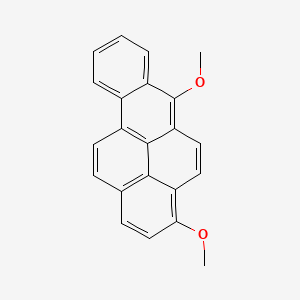

phosphanium chloride](/img/structure/B14512051.png)


![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

